N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring attached to a propyl chain, which is further connected to a difluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the benzofuran ring is treated with a suitable alkylating agent.
Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the propyl-substituted benzofuran with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A naturally occurring benzofuran with photochemotherapeutic properties.
Bergapten: Another naturally occurring benzofuran used in the treatment of skin disorders.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide is unique due to its specific structural features, such as the combination of a benzofuran ring with a difluorobenzamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c19-14-7-3-8-15(20)17(14)18(22)21-10-4-6-13-11-12-5-1-2-9-16(12)23-13/h1-3,5,7-9,11H,4,6,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFHJZTKGLOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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